(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of methoxy groups with other nucleophiles.
Scientific Research Applications
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound’s thiazolidinone core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to its antimicrobial activity by disrupting bacterial cell walls. The methoxy groups can enhance its binding affinity to specific proteins, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3-METHOXY-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, differentiates it from other similar compounds, potentially enhancing its antimicrobial and anticancer properties.
Properties
Molecular Formula |
C21H18N2O5S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-10-22-20(24)19(30-21(22)29)12-15-6-9-17(18(11-15)27-2)28-13-14-4-7-16(8-5-14)23(25)26/h3-9,11-12H,1,10,13H2,2H3/b19-12+ |
InChI Key |
YTDHDOJJHDFMJA-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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